molecular formula C2Cl4N2S2 B14520937 4-(Trichloromethyl)-1,2,3,5-dithiadiazol-1-ium chloride CAS No. 62635-18-1

4-(Trichloromethyl)-1,2,3,5-dithiadiazol-1-ium chloride

Cat. No.: B14520937
CAS No.: 62635-18-1
M. Wt: 258.0 g/mol
InChI Key: KRPKKLXRQUNGKO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trichloromethyl)-1,2,3,5-dithiadiazol-1-ium chloride is a chemical compound known for its unique structure and reactivity It belongs to the class of organochlorine compounds and is characterized by the presence of a trichloromethyl group attached to a dithiadiazolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trichloromethyl)-1,2,3,5-dithiadiazol-1-ium chloride typically involves the reaction of trichloromethyl-containing precursors with sulfur and nitrogen sources under controlled conditions. One common method involves the use of anhydrous iron(III) chloride as a catalyst, where the reaction is conducted at temperatures ranging from 125°C to 130°C using a solution of 4-(trichloromethyl)benzoic acid in anhydrous chlorobenzene .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Trichloromethyl)-1,2,3,5-dithiadiazol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiadiazolium ring to more reduced sulfur-nitrogen compounds.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur-nitrogen compounds, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(Trichloromethyl)-1,2,3,5-dithiadiazol-1-ium chloride has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-(Trichloromethyl)-1,2,3,5-dithiadiazol-1-ium chloride involves its interaction with molecular targets such as enzymes and proteins. The trichloromethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to inhibition or modification of their activity. The dithiadiazolium ring can also participate in redox reactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

    Trichloromethane (Chloroform): A simple trichloromethyl compound used as a solvent and anesthetic.

    1,1,1-Trichloroethane: An industrial solvent with similar trichloromethyl functionality.

    Chloral (Trichloroacetaldehyde): Used in the synthesis of sedatives and hypnotics.

Uniqueness: 4-(Trichloromethyl)-1,2,3,5-dithiadiazol-1-ium chloride is unique due to its combination of a trichloromethyl group with a dithiadiazolium ring.

Properties

CAS No.

62635-18-1

Molecular Formula

C2Cl4N2S2

Molecular Weight

258.0 g/mol

IUPAC Name

4-(trichloromethyl)-1,2,3,5-dithiadiazol-1-ium;chloride

InChI

InChI=1S/C2Cl3N2S2.ClH/c3-2(4,5)1-6-8-9-7-1;/h;1H/q+1;/p-1

InChI Key

KRPKKLXRQUNGKO-UHFFFAOYSA-M

Canonical SMILES

C1(=NS[S+]=N1)C(Cl)(Cl)Cl.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.